molecular formula C32H29N3O4S B2374118 ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate CAS No. 533865-54-2

ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2374118
CAS No.: 533865-54-2
M. Wt: 551.66
InChI Key: QPGSYGWNRQHJFA-UHFFFAOYSA-N
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Description

ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a combination of indole, naphthalene, and benzoate moieties

Scientific Research Applications

ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate typically involves multi-step organic reactionsThe final step involves the coupling of the indole derivative with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The indole and naphthalene moieties may bind to proteins or enzymes, altering their activity. This binding can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is unique due to its combination of indole, naphthalene, and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O4S/c1-2-39-32(38)23-13-15-26(16-14-23)34-30(36)21-40-29-20-35(28-10-6-5-9-27(28)29)18-17-33-31(37)25-12-11-22-7-3-4-8-24(22)19-25/h3-16,19-20H,2,17-18,21H2,1H3,(H,33,37)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGSYGWNRQHJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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